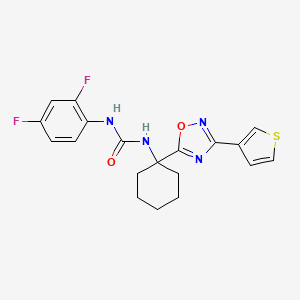
1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorophenyl group, a cyclohexyl ring, and a thiophen-3-yl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group and the thiophen-3-yl moiety. These components are then combined through a series of reactions, including amidation and cyclization, to form the final urea derivative. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and maintain consistent quality.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms and the urea group influence its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs for treating various diseases.
Industry: Its use in material science and as a precursor for advanced materials is also being explored.
作用機序
When compared to similar compounds, 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea stands out due to its unique structural features and potential applications. Similar compounds may include other urea derivatives and thiophene-containing molecules, but the specific arrangement of functional groups in this compound provides distinct advantages in terms of reactivity and biological activity.
類似化合物との比較
1-(2,4-Difluorophenyl)urea
3-(Thiophen-3-yl)-1,2,4-oxadiazole derivatives
Cyclohexyl-based urea compounds
This comprehensive overview highlights the significance of 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
生物活性
The compound 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a novel chemical entity that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential applications in pharmaceuticals and agricultural chemistry.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a difluorophenyl group, a cyclohexyl moiety, and a thiophen-3-yl substituted oxadiazole ring, contributing to its unique properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : The oxadiazole derivatives have been reported to show significant anticancer properties. A study indicated that related compounds demonstrated IC50 values in the range of 5.1 to 22.08 µM against various cancer cell lines, including HepG2 and MCF-7 .
- Anti-inflammatory Properties : The presence of the thiophene moiety is associated with anti-inflammatory effects, which may be beneficial in developing treatments for inflammatory diseases .
- Antimicrobial Activity : Compounds with similar structures have shown promising results against bacterial and fungal strains, suggesting potential use as antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring has been linked to the inhibition of key enzymes involved in cancer progression and inflammation. For instance, it shows inhibitory potency against human deacetylase Sirtuin 2 and carbonic anhydrase .
- Cell Cycle Modulation : Studies suggest that compounds similar to this one induce apoptosis in cancer cells through caspase-dependent pathways, effectively disrupting the cell cycle and promoting cell death .
- Receptor Interaction : Some derivatives have shown potential in modulating receptor interactions (e.g., PD-1/PD-L1), which could enhance immune responses against tumors .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Target Cell Lines |
|---|---|---|---|
| 1-(2,4-Difluorophenyl)-3-(oxadiazol) | Anticancer | 5.1 - 22.08 | HepG2, MCF-7 |
| Thiophene Derivative | Anti-inflammatory | N/A | N/A |
| Oxadiazole Derivative | Antimicrobial | N/A | Various bacterial strains |
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Case Study 1 : A derivative featuring the oxadiazole moiety was tested against a panel of cancer cell lines and exhibited a mean IC50 value of approximately 92.4 µM across eleven different lines, indicating moderate efficacy .
- Case Study 2 : In vivo studies demonstrated that compounds with similar structures could significantly reduce tumor size in mouse models, further supporting their potential as anticancer agents .
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2S/c20-13-4-5-15(14(21)10-13)22-18(26)24-19(7-2-1-3-8-19)17-23-16(25-27-17)12-6-9-28-11-12/h4-6,9-11H,1-3,7-8H2,(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOMFSZWJOMCKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














